molecular formula C16H19N3O3S B2831646 N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898441-78-6

N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2831646
CAS No.: 898441-78-6
M. Wt: 333.41
InChI Key: HABNPXXVWGBCIO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenethyl group attached to a thioacetamide moiety, which is further linked to a pyrimidinone ring. Its unique structure makes it a subject of interest for researchers exploring new chemical entities for therapeutic and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative. The phenethylamine is then reacted with a suitable thioacetamide derivative under controlled conditions to form the thioacetamide moiety. Finally, the pyrimidinone ring is introduced through a cyclization reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The phenethyl group may interact with receptors or enzymes, while the thioacetamide moiety can form covalent bonds with biological molecules. The pyrimidinone ring may play a role in binding to nucleic acids or other cellular components.

Comparison with Similar Compounds

  • N-(4-methoxyphenethyl)acetoacetamide

  • N-(4-methoxyphenyl)ethanamide

  • N-(1,4-dimethylpentyl)acetoacetamide

Uniqueness: N-(4-methoxyphenethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-9-18-16(21)19-15(11)23-10-14(20)17-8-7-12-3-5-13(22-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNPXXVWGBCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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